molecular formula C14H15N3O3 B2998919 1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006440-84-1

1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2998919
CAS No.: 1006440-84-1
M. Wt: 273.292
InChI Key: AGSGBMWQRXABLS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C24H25N5O . The molecular weight is approximately 399.4882 .


Chemical Reactions Analysis

The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) . The final product is a β-amino-carbonyl compound .

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

Research by Asma et al. (2018) on 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives reveals complex hydrogen-bonded framework structures. These structures contain multiple types of hydrogen bonds, highlighting the compound's potential in designing novel materials with specific molecular conformations and bonding characteristics (Asma et al., 2018).

Experimental and Theoretical Chemical Studies

Yıldırım, Kandemirli, and Akçamur (2005) focused on the chemical reactivity of 1H-pyrazole-3-carboxylic acid derivatives, providing insights into their formation processes and structural determinants. Their work combines experimental approaches with quantum-chemical calculations, emphasizing the derivatives' utility in synthetic organic chemistry and the development of new chemical entities (Yıldırım et al., 2005).

Structural and Spectral Investigations

Viveka et al. (2016) conducted a detailed study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, employing both experimental and theoretical methods to characterize its structure and vibrational spectra. This work underlines the compound's significance in the field of molecular spectroscopy and its potential applications in the development of functional materials (Viveka et al., 2016).

Heterocyclic Dyes Development

Research by Tao et al. (2019) on the development of heterocyclic dyes based on 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives showcases the compound's utility in dye and pigment synthesis. This study demonstrates the influence of substituents on the optical properties of the dyes, indicating the potential for creating customized materials for various applications in industries such as textiles and coatings (Tao et al., 2019).

Coordination Complexes and Luminescence

Su et al. (2014) explored the synthesis of transition metal complexes with uncoordinated carboxyl groups using pyrazole-dicarboxylate acid derivatives. Their work highlights the complexes' structural diversity and luminescence properties, suggesting potential applications in materials science, specifically in the development of luminescent materials (Su et al., 2014).

Properties

IUPAC Name

1-methyl-3-(1-phenylethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9(10-6-4-3-5-7-10)15-13(18)12-11(14(19)20)8-17(2)16-12/h3-9H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSGBMWQRXABLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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